molecular formula C8H9ClFNO B3144087 n-(3-Chloro-4-fluoro-benzyl)-o-methyl-hydroxylamine CAS No. 543730-53-6

n-(3-Chloro-4-fluoro-benzyl)-o-methyl-hydroxylamine

Cat. No. B3144087
CAS RN: 543730-53-6
M. Wt: 189.61 g/mol
InChI Key: JDDQJOIYAKIFRZ-UHFFFAOYSA-N
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Description

This compound is a useful synthetic intermediate in the synthesis of various drugs . It has been used in the design, synthesis, and biological evaluation of quinazoline-phosphoramidate mustard conjugates as anticancer drugs .


Synthesis Analysis

An improved three-step process for the synthesis of gefitinib from readily available starting material is discussed in a protocol . The protocol is based on the synthesis, isolation, characterization of novel intermediates, and their application in the alkylation step for the synthesis of gefitinib .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves the presence of a fluorobenzyl group. The presence of chloro is the second most influencing electron withdrawing group .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For example, the preparation of 3-chloro-4-fluoroaniline hydrochloride involves a three-step reaction comprising the steps of fluorine displacement, hydrogenation reduction, and salt formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 515.5±50.0 °C (Predicted), a density of 1.529±0.06 g/cm3 (Predicted), and a pKa of 5.07±0.70 (Predicted) .

Future Directions

The future directions for this compound could involve its use in the synthesis of new drugs. As a synthetic intermediate, it has potential applications in the development of new therapeutic agents .

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-N-methoxymethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO/c1-12-11-5-6-2-3-8(10)7(9)4-6/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDQJOIYAKIFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Reaction of 3-chloro-4-fluorobenzaldehyde with methoxylamine hydrochloride followed by reduction with sodium cyanoborohydride as described in the preparation of compounds 3-A and 3-B gave the title hydroxylamine as a clear oil. 1HNMR 400 MHz (CDCl3) δ (ppm): 3.48 (3H, s), 3.98 (2H, s), 5.72 (1H, broad s), 7.10 (1H, t), 7.22 (1H, mn), 7.42 (1H, m).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(3-Chloro-4-fluoro-benzyl)-o-methyl-hydroxylamine
Reactant of Route 2
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n-(3-Chloro-4-fluoro-benzyl)-o-methyl-hydroxylamine
Reactant of Route 3
n-(3-Chloro-4-fluoro-benzyl)-o-methyl-hydroxylamine
Reactant of Route 4
n-(3-Chloro-4-fluoro-benzyl)-o-methyl-hydroxylamine
Reactant of Route 5
n-(3-Chloro-4-fluoro-benzyl)-o-methyl-hydroxylamine
Reactant of Route 6
n-(3-Chloro-4-fluoro-benzyl)-o-methyl-hydroxylamine

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